

A Comparative Guide to the Analytical Characterization of 1-(Difluoromethyl)-4-nitrobenzene

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Compound of Interest

Compound Name: 1-(Difluoromethyl)-4-nitrobenzene

Cat. No.: B1298652

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This guide provides a comparative overview of analytical methodologies for the characterization of **1-(difluoromethyl)-4-nitrobenzene**, a key intermediate in pharmaceutical and fine chemical synthesis. The performance of common analytical techniques is compared with that of alternative compounds, namely 1-(trifluoromethyl)-4-nitrobenzene and 4-nitrobenzaldehyde, supported by available experimental data and detailed protocols.

Executive Summary

The characterization of **1-(difluoromethyl)-4-nitrobenzene** relies on a combination of spectroscopic and chromatographic techniques to ensure identity, purity, and quality. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for separation and identification based on fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation. High-Performance Liquid Chromatography (HPLC) is suitable for purity assessment and quantification.

This guide presents a comparative analysis of these methods for **1-(difluoromethyl)-4-nitrobenzene** and two common alternatives: 1-(trifluoromethyl)-4-nitrobenzene, which has a closely related structure with a different fluorine substitution, and 4-nitrobenzaldehyde, which is a related nitroaromatic compound with a different functional group.

Data Presentation: Comparative Analysis of Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for **1-(difluoromethyl)-4-nitrobenzene** and its alternatives. This data is essential for method development and interpretation of analytical results.

Table 1: Physicochemical Properties

Property	1-(Difluoromethyl)-4-nitrobenzene	1-(Trifluoromethyl)-4-nitrobenzene	4-Nitrobenzaldehyde
CAS Number	29848-57-5[1][2]	402-54-0	555-16-8
Molecular Formula	C ₇ H ₅ F ₂ NO ₂ [1][2]	C ₇ H ₄ F ₃ NO ₂	C ₇ H ₅ NO ₃
Molecular Weight	173.12 g/mol [1][2]	191.11 g/mol	151.12 g/mol
Appearance	Colorless crystalline solid[3]	Thin, oily straw-colored liquid	Slightly yellowish crystalline powder
Melting Point	Not readily available	Not applicable	103-106 °C

Table 2: Spectroscopic Data Comparison (¹H and ¹³C NMR)

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
1-(Difluoromethyl)-4-nitrobenzene	Data not readily available in searched literature. Expected signals: triplet for the difluoromethyl proton (due to coupling with fluorine), and multiplets for the aromatic protons.	Data not readily available in searched literature. Expected signals: a triplet for the difluoromethyl carbon, and signals for the aromatic carbons.
1-(Trifluoromethyl)-4-nitrobenzene	Aromatic protons typically appear as two doublets in the range of 7.5-8.5 ppm.	Aromatic carbons appear in the range of 120-150 ppm. The trifluoromethyl carbon appears as a quartet.
4-Nitrobenzaldehyde	Aldehyde proton (CHO): ~10.18 ppm (singlet). Aromatic protons: ~8.1-8.4 ppm (multiplets).[4]	Aldehyde carbon (C=O): ~191 ppm. Aromatic carbons: ~124-151 ppm.[5]

Table 3: Mass Spectrometry Data Comparison (GC-MS)

Compound	Key Mass Fragments (m/z)
1-(Difluoromethyl)-4-nitrobenzene	Molecular Ion (M ⁺): 173. Key fragments would likely include loss of the nitro group (M-46), and fragments corresponding to the difluoromethylbenzyl cation.[6]
1-(Trifluoromethyl)-4-nitrobenzene	Molecular Ion (M ⁺): 191. Common fragments include [M-NO ₂] ⁺ (m/z 145) and fragments related to the trifluoromethylphenyl moiety.[7]
4-Nitrobenzaldehyde	Molecular Ion (M ⁺): 151. Major fragments at m/z 150 ([M-H] ⁺), 121 ([M-NO] ⁺), 105, 77 (phenyl cation), and 51.[8]

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols can be adapted for specific instrumentation and analytical requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of **1-(difluoromethyl)-4-nitrobenzene** and its volatile impurities.

- Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is recommended.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the sample.
 - Dissolve in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
 - Filter the solution through a 0.45 µm syringe filter prior to injection.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Injection Volume: 1 µL (split or splitless mode depending on concentration)
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program: Initial temperature of 100 °C (hold for 2 minutes), ramp at 15 °C/min to 280 °C (hold for 5 minutes).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-400

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the purity assessment and quantification of **1-(difluoromethyl)-4-nitrobenzene**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.[\[9\]](#)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.[\[9\]](#)
- Injection Volume: 10 µL.
- Sample Preparation:
 - Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
 - Prepare working standards by serial dilution of the stock solution.
 - Filter all solutions through a 0.45 µm syringe filter before injection.

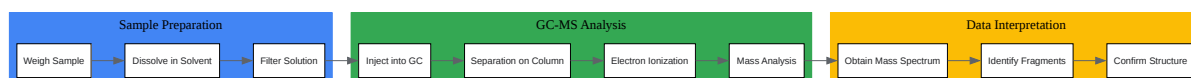
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is used for the definitive structural confirmation of **1-(difluoromethyl)-4-nitrobenzene**.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
- Acquisition Parameters:
 - ¹H NMR: Standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
 - ¹⁹F NMR: A standard fluorine-19 pulse sequence can be used to confirm the presence and environment of the fluorine atoms.

Mandatory Visualization

The following diagrams illustrate the general workflows for the analytical characterization of **1-(difluoromethyl)-4-nitrobenzene**.



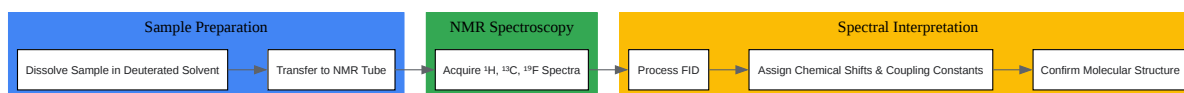
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Caption: General workflow for GC-MS analysis.



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Caption: General workflow for HPLC analysis.



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Caption: General workflow for NMR analysis.

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